molecular formula C5H2F3N3S B181477 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile CAS No. 151729-42-9

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

Cat. No.: B181477
CAS No.: 151729-42-9
M. Wt: 193.15 g/mol
InChI Key: APPKJRRASVSBHQ-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-aminothiazole with trifluoroacetonitrile under basic conditions can yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid
  • 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile
  • 2-Amino-4-(methylthio)thiazole-5-carbonitrile

Uniqueness

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold in drug design and development .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3S/c6-5(7,8)3-2(1-9)12-4(10)11-3/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKJRRASVSBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595987
Record name 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151729-42-9
Record name 2-Amino-4-(trifluoromethyl)-5-thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151729-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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